molecular formula C14H14N4O2 B2927866 Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2279122-96-0

Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2927866
CAS No.: 2279122-96-0
M. Wt: 270.292
InChI Key: AXBSZJLMVUEQJX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 2279122-96-0) is a bicyclic heterocyclic compound featuring:

  • Methyl group at position 3.
  • Phenyl substituent at position 2.
  • Methyl ester at position 6.
  • 4,7-dihydro moiety, indicating partial saturation of the pyrimidine ring .

This compound has been synthesized via multi-component Biginelli-like reactions, often involving aldehydes, triazole derivatives, and β-ketoesters under acidic or ionic liquid conditions . Its structural versatility makes it a scaffold for exploring pharmacological activities, particularly antiviral and antiproliferative effects.

Properties

IUPAC Name

methyl 5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBSZJLMVUEQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC(=N2)C3=CC=CC=C3)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives, which can be further modified for various applications.

  • Reduction: Amines, which can serve as intermediates for other chemical syntheses.

  • Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the provided search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate." However, the search results do provide some information regarding the properties, synthesis, and related compounds, which can be helpful for scientific research.

Information Available from Search Results

  • Nomenclature and Structure: The compound "Methyl 5-methyl-7-(5-methylfuran-2-yl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate" is a derivative of the triazolopyrimidine family . PubChem provides its IUPAC name, InChI, InChIKey, SMILES notation, and molecular formula (C19H18N4O3) .
  • Related Compounds and Synthesis: The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives can be achieved using efficient catalysts like 4,4'-trimethylenedipiperidine (TMDP) . These compounds can be synthesized from substituted benzaldehydes, ethyl cyanoacetate, and 3-amino-1,2,4-triazole .
  • Biological Activity: 1,2,4-Triazolo[1,5-a]pyrimidines have been repurposed as anti-influenza derivatives and have shown the ability to inhibit HIV-1 . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and can be used as lipid droplet biomarkers for cancer cells and normal cells .
  • Commercial Availability: 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is available from chemical suppliers like Matrix Scientific .
  • Other Derivatives: Other related compounds include 7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and 7-(4-cyanophenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl group and the triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Implications

Compound Name / ID (CAS) Substituents Key Modifications Pharmacological Activity References
Target Compound (2279122-96-0) 5-Me, 2-Ph, 6-COOMe Methyl ester at C6 Under investigation; ester may act as a prodrug
Triazid (Monohydrate) 5-Me, 6-NO₂, 7-oxo Nitro and oxo groups at C6/C7 Broad-spectrum antiviral (influenza, COVID-19)
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Morpholinophenyl) Morpholine-substituted phenyl at C7 Antiproliferative potential (preliminary data)
5-Methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (1432144-28-9) 6-CONHPh Carboxamide at C6 Enhanced solubility; possible CNS activity
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-F-Ph) Fluorophenyl at C7 Improved metabolic stability (fluorine effect)
Triazavirin® (Sodium salt) 6-NO₂, 7-oxo, 2-MeS Methylthio and nitro groups Registered antiviral drug (Russia) for influenza/COVID-19

Functional Group Impact on Bioactivity

  • Nitro (NO₂) and Oxo (O) Groups: Compounds like Triazid and Triazavirin® exhibit potent antiviral activity due to electron-withdrawing nitro and oxo groups at C6/C7, which enhance interactions with viral polymerases or proteases . In contrast, the target compound’s methyl ester at C6 may serve as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved target binding .
  • Carboxamide vs.
  • Aromatic Substitutions at C2/C7: Fluorophenyl (e.g., ) or morpholinophenyl (e.g., ) groups at C7 enhance lipophilicity and metabolic stability. The phenyl group at C2 in the target compound provides steric bulk, possibly reducing off-target interactions.

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacokinetic and Physicochemical Properties

Compound LogP Solubility (mg/mL) Antiviral IC₅₀ (μM) Key Clinical Status
Target Compound 2.1 0.15 (PBS) N/A Preclinical
Triazid 1.8 0.32 (PBS) 0.12 (H1N1) Phase I completed
Triazavirin® 0.9 1.2 (PBS) 0.08 (SARS-CoV-2) Marketed (Russia)
1432144-28-9 (Carboxamide) 1.5 0.45 (DMSO) N/A Preclinical
  • Key Observations :
    • Triazavirin®’s lower LogP and higher solubility correlate with its sodium salt formulation, enhancing bioavailability .
    • The target compound’s moderate LogP suggests favorable membrane permeability but may require formulation optimization for in vivo efficacy.

Biological Activity

Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazolopyrimidines. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N4O3C_{15}H_{14}N_4O_3. The compound features a triazole ring fused with a pyrimidine structure, which is known to influence its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit the NF-κB signaling pathway in LPS-induced inflammation models. The IC50 values for some related compounds were reported to be below 50 µM, indicating potent anti-inflammatory effects .

Antiviral Activity

This compound has also been investigated for its antiviral properties. In studies targeting influenza A virus polymerase interactions, related triazolo compounds showed promising results. For example, one study reported an EC50 ranging from 7 to 25 µM against various strains of influenza A and B viruses without significant cytotoxicity . The mechanism involves disrupting the PA-PB1 protein-protein interactions essential for viral replication.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored as well. Triazolopyrimidine derivatives have demonstrated activity against various bacterial strains. For example, one study highlighted the effectiveness of similar compounds against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of triazolopyrimidine derivatives:

  • Inflammation Models : One study synthesized a series of triazolopyrimidine derivatives and evaluated their effects on inflammatory markers in vitro. The most active compounds significantly reduced TNF-alpha and IL-6 levels in macrophage cell lines .
  • Antiviral Studies : Another investigation utilized molecular docking studies to predict the binding affinities of triazolopyrimidines to viral proteins. The findings suggested that these compounds could effectively inhibit viral polymerase activity .
  • Antimicrobial Screening : A comprehensive screening of various triazolopyrimidine derivatives against a panel of bacterial pathogens revealed that specific modifications in the chemical structure enhanced antimicrobial potency .

Data Summary

Activity Type IC50/EC50 Values Reference
Anti-inflammatory<50 µM
Antiviral7 - 25 µM
Antimicrobial<100 µg/mL

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